Y2 vs. Y1 Receptor Selectivity: PYY3-36 Shows a ~9,500-Fold Preference Over PYY1-36
The defining feature of Peptide YY (3-36) is its marked selectivity for the Y2 receptor (Y2R) over the Y1 receptor (Y1R), a property not shared by the full-length PYY1-36 peptide. In competitive radioligand binding assays, PYY3-36 inhibits 125I-PYY binding to the human Y2 receptor with an IC50 of 0.11 nM, while its activity at the human Y1 receptor is drastically lower, with an IC50 of 1050 nM . This represents a selectivity ratio of approximately 9,500:1 in favor of Y2R engagement. In contrast, PYY1-36 displays high affinity for both Y1R and Y2R, making it a non-selective agonist [1]. This quantitative difference is paramount for studies aiming to isolate Y2R-mediated signaling pathways without confounding Y1R activation.
| Evidence Dimension | Receptor binding affinity (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | Y2R IC50 = 0.11 nM; Y1R IC50 = 1050 nM |
| Comparator Or Baseline | PYY1-36 (non-selective agonist at Y1R, Y2R, and Y5R) |
| Quantified Difference | Selectivity ratio (Y1R IC50 / Y2R IC50) = ~9,545 for PYY3-36; PYY1-36 is non-selective. |
| Conditions | In vitro competitive radioligand binding assay using 125I-PYY on human NPY Y1 and Y2 receptors. |
Why This Matters
Procurement of PYY3-36 over PYY1-36 is essential for experiments requiring selective activation of the Y2 receptor to avoid confounding data from Y1-mediated effects on vasoconstriction or insulin secretion.
- [1] Keire DA, et al. Primary structures of PYY, [Pro34]PYY, and PYY-(3-36) confer different conformations and receptor selectivity. Am J Physiol Gastrointest Liver Physiol. 2000;279(1):G126-G131. doi:10.1152/ajpgi.2000.279.1.G126 View Source
